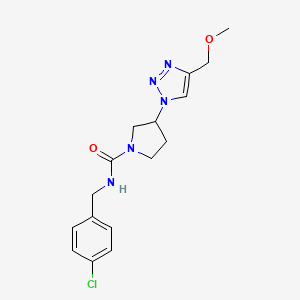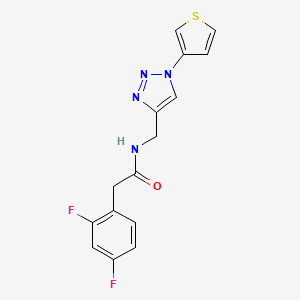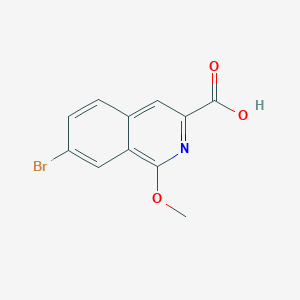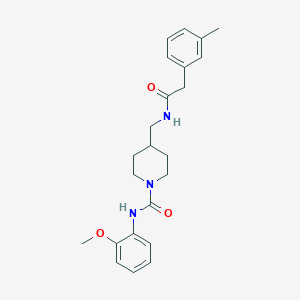
4-Bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been explored in the synthesis of bifunctional tetraaza macrocycles, which are potential chelating agents in various applications including medicinal chemistry and material science (McMurry et al., 1992).
- Another research focused on synthesizing and characterizing derivatives similar to 4-Bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide, highlighting the importance of such compounds in crystallography and material sciences (Anuradha et al., 2014).
Heterocyclic Compound Synthesis
- It's been used in the development of new reactions for synthesizing pyridines, indicating its utility in the creation of diverse heterocyclic compounds, which are crucial in pharmaceuticals and organic chemistry (Bagley et al., 2004).
- The compound's derivatives have been involved in synthesizing novel heterocyclic compounds with expected antibacterial activities, demonstrating its potential in the development of new antimicrobial agents (El-Hashash et al., 2015).
Advanced Organic Chemistry Applications
- Research has shown its relevance in the nonaqueous diazotization of esters, highlighting its role in advanced organic synthesis techniques (Beck and Gajewski, 1987).
- The compound's framework has been utilized in an enantioselective approach toward dihydroisocoumarin, a significant area in stereoselective synthesis, relevant to drug discovery and development (Chen et al., 2012).
Crystallography and Structural Analysis
- Its isomeric forms have been studied for their crystal structures, providing insights into isomorphous organic crystal series, valuable in the field of crystallography and materials science (Carman et al., 1999).
Eigenschaften
IUPAC Name |
4-bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(11(14)9(2)18-8)12(17)16(3)13(7-15)5-4-6-13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIKJUKKAOBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)Br)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)


![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)


![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)